3-methyl-7-(4-methylbenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-7-(4-methylbenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular structure that includes multiple functional groups such as methyl, benzyl, morpholinylmethyl, and purine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base One common approach is to start with a purine derivative and introduce the various substituents through a series of reactions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The purine ring can be oxidized to form derivatives with different oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups attached to the purine ring.
Substitution: : Substitution reactions can be used to replace one functional group with another, such as replacing a hydrogen atom with a different substituent.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various purine derivatives with different functional groups, which can be further modified or used in other chemical processes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions between purine derivatives and biological molecules. It can also be used as a tool to investigate the role of purines in cellular processes.
Medicine
In medicine, this compound has potential applications in the development of new drugs. Its structural similarity to natural purines suggests that it could be used to modulate purine metabolism or as a lead compound for the development of therapeutic agents.
Industry
In industry, this compound can be used in the production of various chemicals and materials. Its unique properties may make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in purine metabolism. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Adenine: : A naturally occurring purine base.
Guanine: : Another naturally occurring purine base.
Theophylline: : A purine derivative used as a bronchodilator.
Uniqueness
3-methyl-7-(4-methylbenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of substituents, which can impart different chemical and biological properties compared to other purine derivatives.
Properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-3-5-14(6-4-13)11-24-15(12-23-7-9-27-10-8-23)20-17-16(24)18(25)21-19(26)22(17)2/h3-6H,7-12H2,1-2H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMHKTBYMDYNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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